molecular formula C10H21ClN2O2 B6301038 (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride CAS No. 2173637-29-9

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B6301038
CAS No.: 2173637-29-9
M. Wt: 236.74 g/mol
InChI Key: RZXBZGWTVRXEHJ-SCLLHFNJSA-N
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Description

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyrrolidine ring using methylating agents.

    Carbamate Formation: The carbamic acid tert-butyl ester is formed by reacting the pyrrolidine derivative with tert-butyl chloroformate.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups like ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride
  • (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride
  • (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid isopropyl ester hydrochloride

Uniqueness

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride stands out due to its specific tert-butyl ester group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXBZGWTVRXEHJ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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